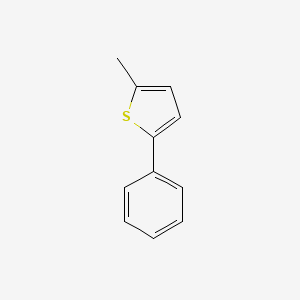

2-Methyl-5-phenylthiophene

Descripción general

Descripción

2-Methyl-5-phenylthiophene is a heterocyclic aromatic compound that belongs to the thiophene family. Thiophenes are five-membered rings containing one sulfur atom. The presence of a methyl group at the second position and a phenyl group at the fifth position makes this compound unique. Thiophenes are known for their stability and aromaticity, making them valuable in various chemical and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-phenylthiophene can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of thiophene derivatives. For instance, 2-methylthiophene can undergo a Friedel-Crafts acylation with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts reactions. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions: 2-Methyl-5-phenylthiophene undergoes various chemical reactions, including:

Electrophilic Substitution: Due to the electron-rich nature of the thiophene ring, it readily undergoes electrophilic substitution reactions.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents like bromine, nitric acid, and acyl chlorides in the presence of Lewis acids.

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon.

Major Products:

Electrophilic Substitution: Halogenated, nitrated, or acylated thiophene derivatives.

Oxidation: Sulfoxides, sulfones.

Reduction: Dihydrothiophene derivatives.

Aplicaciones Científicas De Investigación

2-Methyl-5-phenylthiophene is a heterocyclic aromatic compound belonging to the thiophene family, recognized for its stability and aromaticity, rendering it valuable across various chemical and industrial applications. It possesses a unique structure due to the presence of a methyl group at the second position and a phenyl group at the fifth position. This combination provides a balance of electronic and steric effects, making it a versatile compound in various chemical reactions and applications.

Scientific Research Applications

This compound is used in scientific research across chemistry, biology, medicine, and industry.

Chemistry

- Building Block It serves as a building block in synthesizing more complex organic molecules.

- Electrophilic Substitution It is involved in electrophilic substitution to produce halogenated, nitrated, or acylated thiophene derivatives.

- Oxidation and Reduction It participates in oxidation reactions to create sulfoxides and sulfones, and in reduction reactions to produce dihydrothiophene derivatives.

- Suzuki coupling reactions It is used in Suzuki coupling reactions. For example, the Suzuki coupling reaction between 3-bromo-2-methyl-5-phenylthiophene and iodobenzene is selective and produces the desired product .

Biology

- Bioactive Molecules This compound and its derivatives have demonstrated potential in biological studies, mainly in developing bioactive molecules with antimicrobial and anticancer properties.

Medicine

- Pharmacological Activities Research indicates that thiophene derivatives, including this compound, possess pharmacological activities, such as anti-inflammatory, antioxidant, and enzyme inhibition properties.

- Pharmaceutical Intermediate 2-Methyl-5-phenylthiophen is employed as an intermediate for pharmaceuticals .

Industry

- Production It is used in the production of conductive polymers and dyes and as an intermediate in organic synthesis.

Comparative Analysis of Thiophene Derivatives

| Compound | Key Structural Feature(s) | Impact on Reactivity and Properties |

|---|---|---|

| 2-Methylthiophene | Lacks the phenyl group | Less bulky and slightly less reactive in electrophilic substitution reactions compared to this compound. |

| 5-Phenylthiophene | Lacks the methyl group | Differences in reactivity and steric properties compared to this compound. |

| 2,5-Dimethylthiophene | Contains two methyl groups | Electronic properties and reactivity are influenced by the presence of two methyl groups. |

| This compound | Presence of both a methyl and a phenyl group at specific positions | Offers a balance of electronic and steric effects, making it a versatile compound in various chemical reactions and applications; its unique structure allows for specific interactions in biological systems, enhancing its potential as a bioactive molecule. |

Site Selective Hydroxyalkylation

A catalyst-free method for trifluoromethyl hydroxyalkylation of 5-phenylthiophen-2-amine using α-trifluoromethyl ketones has been described . This reaction proceeds via electrophilic aromatic substitution, offering good to excellent yields under neutral conditions, which is valuable in synthesis pathways .

Excited-State Dynamics Research Tools

Mecanismo De Acción

The mechanism of action of 2-Methyl-5-phenylthiophene largely depends on its application. In biological systems, it interacts with various molecular targets, including enzymes and receptors. The aromatic nature of the thiophene ring allows it to engage in π-π interactions and hydrogen bonding, facilitating its binding to biological macromolecules . In chemical reactions, the electron-rich thiophene ring undergoes electrophilic substitution, oxidation, and reduction reactions through well-established organic mechanisms .

Comparación Con Compuestos Similares

2-Methylthiophene: Lacks the phenyl group, making it less bulky and slightly less reactive in electrophilic substitution reactions.

5-Phenylthiophene: Lacks the methyl group, which affects its reactivity and steric properties.

2,5-Dimethylthiophene: Contains two methyl groups, which can influence its electronic properties and reactivity.

Uniqueness: 2-Methyl-5-phenylthiophene is unique due to the presence of both a methyl and a phenyl group. This combination provides a balance of electronic and steric effects, making it a versatile compound in various chemical reactions and applications. Its unique structure allows for specific interactions in biological systems, enhancing its potential as a bioactive molecule .

Actividad Biológica

2-Methyl-5-phenylthiophene is a thiophene derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a thiophene ring substituted with a methyl and a phenyl group, which may influence its interaction with biological systems. Research indicates that such compounds can exhibit various pharmacological properties, including antimicrobial and anticancer activities.

The structure of this compound can be summarized as follows:

- Chemical Formula : C11H10S

- Molecular Weight : 178.26 g/mol

- CAS Number : 61285-28-7

The presence of the phenyl group enhances its lipophilicity, which is crucial for membrane permeability and interaction with biological targets.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies have shown that thiophene derivatives can inhibit the growth of various bacterial strains. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Anticancer Activity

Research has also highlighted the potential anticancer effects of this compound. In vitro studies demonstrated cytotoxic effects against several cancer cell lines, suggesting that this compound may induce apoptosis in cancer cells.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 25 | Induction of apoptosis |

| MCF-7 (breast cancer) | 30 | Cell cycle arrest and apoptosis |

| A549 (lung cancer) | 28 | Disruption of mitochondrial function |

The biological activity of this compound is hypothesized to involve several mechanisms:

- Interaction with Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways crucial for bacterial survival and cancer cell proliferation.

- Membrane Disruption : Its lipophilic nature allows it to integrate into lipid membranes, leading to increased permeability and eventual cell death.

- Apoptosis Induction : Evidence suggests that it may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Study on Antimicrobial Effects

In a controlled laboratory setting, the antimicrobial activity of this compound was tested against various pathogens. The results indicated significant inhibition at concentrations as low as 50 µg/mL, showcasing its potential as a natural antimicrobial agent.

Study on Anticancer Effects

A study published in a peer-reviewed journal evaluated the effects of this compound on HeLa cells. The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value indicating effective cytotoxicity at relatively low concentrations.

Propiedades

IUPAC Name |

2-methyl-5-phenylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10S/c1-9-7-8-11(12-9)10-5-3-2-4-6-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEKXRPVOSZHILM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428839 | |

| Record name | 2-methyl-5-phenylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5069-26-1 | |

| Record name | 2-methyl-5-phenylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What happens to 2-methyl-5-phenylthiophene after it absorbs light?

A1: Upon absorbing light, this compound undergoes a series of ultrafast processes. Initially, the molecule finds itself in an electronically excited state (S1) and undergoes structural relaxation within approximately 100 femtoseconds [, , ]. This means the molecule rearranges its shape very quickly after absorbing the light energy. Following this, the molecule transitions to a different electronic state known as the triplet state (T1) via a process called intersystem crossing. This transition occurs efficiently and is significantly faster in this compound compared to its unsubstituted counterpart, 2-phenylthiophene [, , ].

Q2: How does methyl substitution affect the photochemical behavior of 2-phenylthiophene?

A2: Research indicates that methyl substitution plays a crucial role in dictating the excited-state dynamics of these compounds. For instance, this compound exhibits a much faster rate of intersystem crossing (21.6 ps) compared to the slower rates observed in 2-phenylthiophene (102 ps) and 2,4-dimethyl-5-phenylthiophene (132 ps) []. This suggests that the presence and position of methyl groups significantly influence the molecule's journey through different electronic states after light absorption. Additionally, studies employing femtosecond stimulated Raman scattering (FSRS) revealed that this compound undergoes a slow opening of the thiophene ring following initial relaxation and vibrational cooling in the excited state, ultimately leading to intersystem crossing []. This ring-opening process is likely influenced by the presence of the methyl substituents and highlights the intricate interplay between structure and photochemical behavior.

Q3: What research tools are used to study the excited-state dynamics of this compound?

A3: Ultrafast transient absorption spectroscopy and femtosecond stimulated Raman scattering (FSRS) are powerful techniques used to unravel the photochemical secrets of this compound [, , ]. These methods provide incredibly detailed information about the molecule's journey through different electronic states after absorbing light, capturing events that unfold within femtoseconds to picoseconds. Researchers combine these experimental techniques with quantum chemical calculations to gain a comprehensive understanding of the excited-state dynamics and structural changes occurring in the molecule [, ]. This combined approach allows for a detailed mapping of the excited-state potential energy surface and provides insights into the factors governing the molecule's photochemical behavior.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.